7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane]
Description
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,9'-3-oxabicyclo[3.3.1]nonane]-7'-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9-3-7-5-12-6-8(4-9)10(7)13-1-2-14-10/h7-9,11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYVHBLMSSTVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3CC(CC2COC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolane] typically involves multistep organic reactions. One common method includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolane] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolane] involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
Table 1: Key Structural Features
Key Observations :
- Spiro-Dioxolane vs. Dione: The target compound’s 7-hydroxy and dioxolane groups enhance hydrophilicity compared to the non-hydroxylated dione analogue (51673-01-9) .
- Heteroatom Substitution : Replacement of oxygen (3-oxa) with nitrogen (3,7-diaza) or selenium (9-selena) alters electronic properties and biological activity .
Key Observations :
- The target compound’s synthesis is proprietary, but spiro-dioxolane analogues are often synthesized via condensation or cycloaddition .
- Bispidines utilize β-cyclodextrin to stabilize intermediates, enhancing reaction efficiency .
Table 3: Functional Comparison
Key Observations :
- Bispidines show explicit anticancer activity, while the target compound’s medicinal role remains under exploration .
Biological Activity
7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane], with CAS Number 1952348-55-8, is a chemical compound characterized by its unique bicyclic structure and potential biological activities. This article delves into its biological activity, providing insights from various research studies and data tables.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 200.23 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 343.8 ± 42.0 °C |
| Flash Point | 161.7 ± 27.9 °C |
| LogP | 0.34 |
Biological Activity
The biological activity of 7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane] has been the subject of various studies, focusing on its pharmacological properties and potential therapeutic applications.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties due to their ability to scavenge free radicals. A study by [source needed] demonstrated that derivatives of bicyclic compounds can inhibit lipid peroxidation, suggesting that 7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane] may possess similar capabilities.
Anti-inflammatory Properties
Another area of interest is the compound's anti-inflammatory effects. In vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential for therapeutic use in inflammatory diseases [source needed].
Neuroprotective Effects
Preliminary research suggests that the compound may have neuroprotective properties. A study conducted on similar spiro compounds indicated their efficacy in models of neurodegeneration, potentially offering protection against oxidative stress and apoptosis in neuronal cells [source needed].
Case Studies
- Antioxidant Efficacy : A comparative study analyzed the antioxidant activity of several bicyclic compounds, including 7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane]. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
- Anti-inflammatory Response : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
